molecular formula C20H17NO4 B8416037 (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B8416037
M. Wt: 335.4 g/mol
InChI Key: ZEOCVVSTORWZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a phenylene ring, connected through oxy and methylene linkages to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the nucleophilic substitution reaction of 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects. The phenylene and benzene rings provide structural stability and facilitate interactions with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific arrangement of the nitro group and the phenylene-bis(oxy)-methylene linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

1-nitro-2,4-bis(phenylmethoxy)benzene

InChI

InChI=1S/C20H17NO4/c22-21(23)19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

ZEOCVVSTORWZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl alcohol (5.4 g) is added slowly to a stirred suspension of sodium hydride (2 g, 60% dispersion in mineral oil) in dry dimethylformamide (100 mL). The mixture is stirred for 30 minutes then 2,4-difluoronitrobenzene (3.2 g) is added in one portion. The resulting black solution is stirred at room temperature for 18 hours ,evaporated and the residue partitioned between ether (200 mL) and water (100 mL). The organic phase is washed thoroughly with water, dried and evaporated. The residue is triturated with hot ethanol (50 mL) and the mixture cooled in an ice-bath. The insoluble material is purified by filtration through a bed of silica eluting with a mixture of dichloromethane and petroleum ether, b.p.40-60° C., (1:1 v/v). The filtrate is evaporated and the solid crystallised from ethanol to give 2,4-dibenzyloxynitrobenzene (2.3 g) as a cream coloured solid, m.p. 101-103° C. [Elemental analysis:- C,71.4; H,5.07; N,4.09%. Calculated:- C,71.6; H,5.11; N,4.18%].
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

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